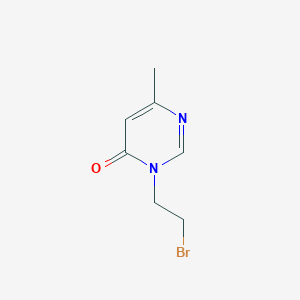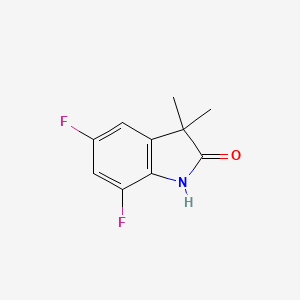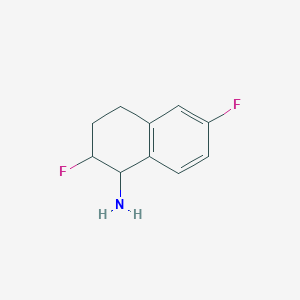![molecular formula C12H23N3O3 B13208018 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H23N3O3 It is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclobutyl]carbamate
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the hydroxycarbamimidoyl group. While tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate has a cyclohexyl ring, the similar compounds have cyclobutyl, methylethyl, or cyclopropyl rings.
- Reactivity: The reactivity of these compounds may vary based on the ring size and substituents, affecting their chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity, making them valuable in different research contexts .
Eigenschaften
Molekularformel |
C12H23N3O3 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
LZIJNUIXXMZBED-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



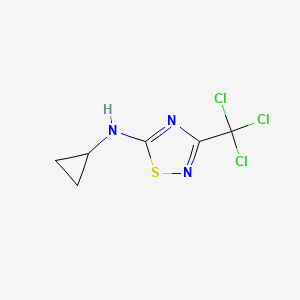
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)

![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
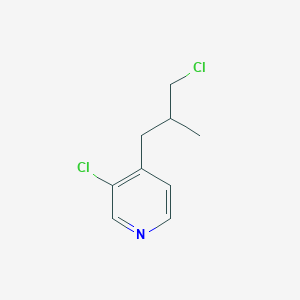

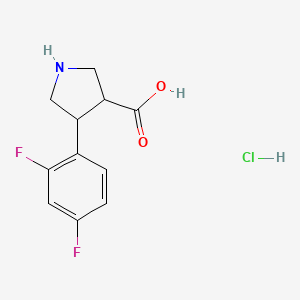
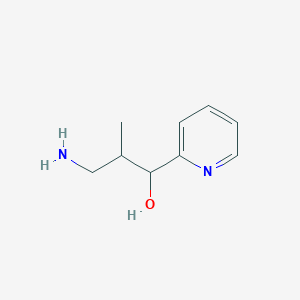
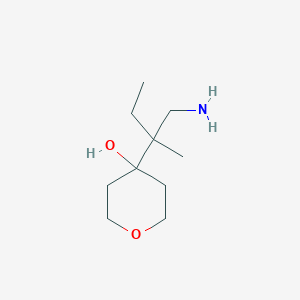
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
